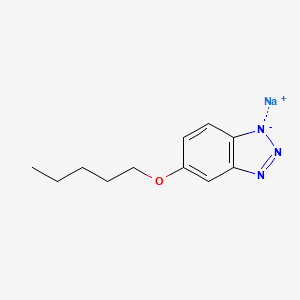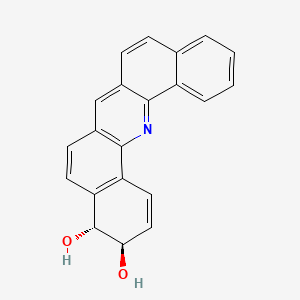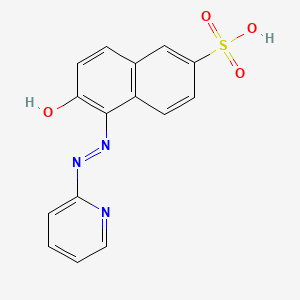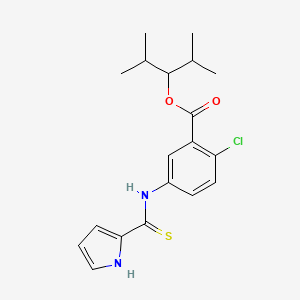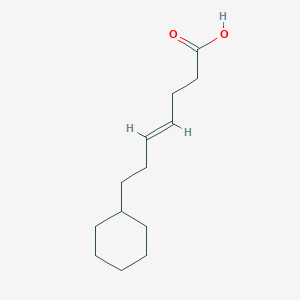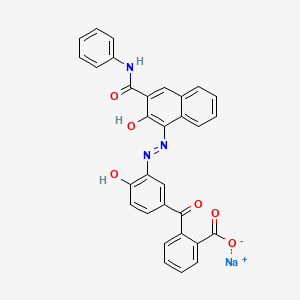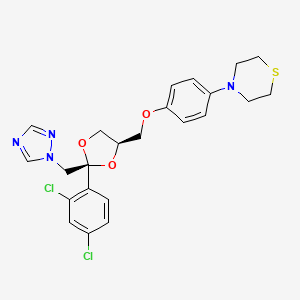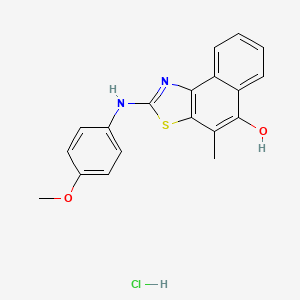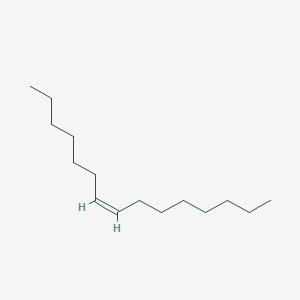
(Z)-7-Pentadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7-Pentadecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a cis isomer. This compound is a long-chain hydrocarbon with the molecular formula C15H30. It is found in various natural sources and has applications in different fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(Z)-7-Pentadecene can be synthesized through several methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 7-pentadecyn-1-ol using a Lindlar catalyst, which selectively reduces the triple bond to a double bond without further reducing it to a single bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For this compound, the appropriate ylide and aldehyde would be chosen to ensure the formation of the Z isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in the hydrogenation of alkynes. The reaction conditions, including temperature and pressure, are optimized to favor the formation of the Z isomer.
化学反応の分析
Types of Reactions
(Z)-7-Pentadecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Although this compound is already partially reduced, it can be further hydrogenated to form pentadecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Dihalides: Formed from the halogenation of the double bond.
科学的研究の応用
(Z)-7-Pentadecene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its role in pheromone communication in insects. It is a component of the pheromone blend in some species, influencing mating behavior.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.
Industry: Used in the production of lubricants and surfactants
作用機序
The mechanism of action of (Z)-7-Pentadecene depends on its application:
In pheromone communication: It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses.
In drug delivery: It forms micelles or other structures that encapsulate hydrophobic drugs, facilitating their transport and release in the body.
類似化合物との比較
Similar Compounds
(E)-7-Pentadecene: The trans isomer of 7-pentadecene, where the higher priority substituents are on opposite sides of the double bond.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Other long-chain alkenes: Compounds such as (Z)-9-Octadecene and (Z)-11-Hexadecene, which have similar structures but differ in the position of the double bond.
Uniqueness
(Z)-7-Pentadecene is unique due to its specific double bond position and cis configuration, which influence its chemical reactivity and physical properties. This makes it particularly useful in applications where these characteristics are desirable, such as in pheromone research and organic synthesis.
特性
CAS番号 |
74392-28-2 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC名 |
(Z)-pentadec-7-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13- |
InChIキー |
ZXFYKYSBFXNVIG-SQFISAMPSA-N |
異性体SMILES |
CCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCCC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



